DRB18

Description

Properties

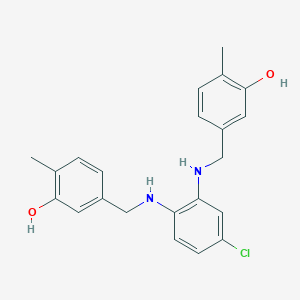

Molecular Formula |

C22H23ClN2O2 |

|---|---|

Molecular Weight |

382.9 g/mol |

IUPAC Name |

5-[[4-chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol |

InChI |

InChI=1S/C22H23ClN2O2/c1-14-3-5-16(9-21(14)26)12-24-19-8-7-18(23)11-20(19)25-13-17-6-4-15(2)22(27)10-17/h3-11,24-27H,12-13H2,1-2H3 |

InChI Key |

WNTAQMQIZGJASL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)NCC3=CC(=C(C=C3)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

DRB18 is an investigational small molecule that acts as a potent pan-inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells. By targeting the fundamental metabolic machinery of tumors, this compound presents a promising avenue for anticancer therapy. This document provides a comprehensive technical guide to the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of its cellular effects.

Core Mechanism of Action

This compound exerts its anticancer effects by competitively inhibiting the glucose uptake mediated by class I GLUT proteins (GLUT1, GLUT2, GLUT3, and GLUT4).[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their rapid proliferation and survival, a phenomenon known as the Warburg effect. By blocking the primary channels for glucose entry into these cells, this compound effectively starves them of their essential fuel source. This targeted inhibition disrupts cellular metabolism, leading to a cascade of events that culminate in cell cycle arrest and cell death.[1][2][4]

The primary mechanism of antineoplastic action of this compound has been shown to be via increased endoplasmic reticulum oxidative stress.[5] Docking studies have indicated that this compound likely binds to the outward-open conformation of the GLUT transporters.[1][2] This interaction is stabilized by the formation of hydrogen bonds, π-π interactions, and halogen bonds with various residues within the transporter's binding pocket.[6]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various cancer cell lines and specific GLUT isoforms. The following tables summarize the key quantitative data available.

| Cell Line | Assay Type | IC50 Value | Reference |

| A549 (Lung Cancer) | Cell Viability | 3.5 µM | [3] |

| HeLa (Cervical Cancer) | Cell Viability | 1.3 µM | [3] |

| HOP92 (NSCLC) | Cell Viability | High nM range | [7] |

| MDA-MB-231 (TNBC) | Cell Viability | High nM range | [7] |

| GLUT Isoform (in HEK293 cells) | Assay Type | IC50 Value | Reference |

| GLUT1 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |

| GLUT2 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |

| GLUT3 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |

| GLUT4 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |

Signaling Pathways and Cellular Consequences

The inhibition of glucose transport by this compound triggers a series of downstream cellular events. These interconnected pathways ultimately compromise the viability of cancer cells.

Caption: The signaling cascade initiated by this compound's inhibition of GLUT1-4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.

Glucose Uptake Assay

This assay measures the direct inhibitory effect of this compound on glucose transport into cancer cells.

Workflow:

References

- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | pan-GLUT inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened reliance on glucose metabolism, a phenomenon primarily facilitated by the overexpression of Class I glucose transporters (GLUTs 1-4). This metabolic reprogramming presents a key vulnerability for therapeutic intervention. DRB18, a novel synthetic small molecule, has emerged as a potent pan-class I GLUT inhibitor, demonstrating significant anti-neoplastic activity both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the downstream cellular consequences of its action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting glucose transport in oncology.

Introduction

The Warburg effect, characterized by a dramatic increase in glucose uptake and aerobic glycolysis, is a hallmark of many cancers. This metabolic shift provides the necessary energy and biosynthetic precursors to support rapid cell proliferation. The facilitative glucose transporters of Class I, namely GLUT1, GLUT2, GLUT3, and GLUT4, are frequently overexpressed in various tumor types and play a pivotal role in sustaining this altered metabolism. Consequently, the inhibition of these transporters represents a promising strategy for cancer treatment.

This compound is a second-generation small-molecule inhibitor designed to broadly target Class I GLUTs.[1][2] It has shown greater stability and potency compared to its predecessor, WZB117.[3][4] By obstructing the primary conduit for glucose entry into cancer cells, this compound effectively starves them of their essential fuel source, leading to a cascade of events culminating in cell death.[1] This document outlines the key findings related to this compound's mechanism of action and provides detailed protocols for its preclinical evaluation.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as a pan-class I GLUT inhibitor has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against individual GLUT isoforms and a panel of cancer cell lines.

Table 1: this compound IC50 Values for Class I GLUT Isoforms [3][4][5]

| GLUT Isoform | Cell Line System | IC50 (µM) |

| GLUT1 | HEK293 | ~0.9 |

| GLUT2 | HEK293 | ~9 |

| GLUT3 | HEK293 | Not explicitly stated, but inhibited |

| GLUT4 | HEK293 | Not explicitly stated, but inhibited |

Data derived from studies using HEK293 cells engineered to express a single GLUT isoform.

Table 2: this compound IC50 Values for Glucose Uptake in Cancer Cell Lines [5][6]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 1.9 - 3.6 |

| H1299 | Non-Small Cell Lung Cancer | 1.9 |

| Hela | Cervical Cancer | 1.9 - 3.6 |

| Panc1 | Pancreatic Cancer | Not explicitly stated, but inhibited |

| Hop92 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited |

| INS1 | Insulinoma | Not explicitly stated, but inhibited |

Table 3: this compound IC50 Values for Cell Viability in Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | < 10 |

| H1299 | Non-Small Cell Lung Cancer | < 10 |

| Hela | Cervical Cancer | < 10 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Glucose Uptake Assay[1][8]

This assay measures the direct inhibitory effect of this compound on glucose transport into cells.

-

Cell Seeding:

-

For GLUT-specific HEK293 cell lines, pre-treat 24-well plates with 25 µg/ml Polyethyleneimine for 20 minutes. Aspirate and allow plates to dry.

-

Seed 50,000 cells per well and incubate overnight.

-

For cancer cell lines, seed 40,000 cells per well (100,000 for INS-1 cells) and incubate overnight.

-

-

Assay Procedure:

-

Wash cells twice with Krebs-Ringer-Phosphate (KRP) buffer.

-

Add 225 µl of glucose-free KRP buffer to each well.

-

Add this compound or vehicle (DMSO) to the wells and incubate for 30 minutes.

-

Initiate glucose uptake by adding a mixture of 12.5 µl of 37 MBq/l 2-deoxy-D-[³H] glucose and 25 µl of 1 mmol/l regular glucose.

-

After 4 minutes, wash the cells to terminate uptake.

-

Lyse the cells.

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

Cell Viability Assays (MTT/Resazurin)[9][10][11]

These colorimetric and fluorometric assays assess the impact of this compound on cell proliferation and viability.

-

Cell Seeding:

-

Seed 5,000 A549 or Panc1 cells per well in a 96-well plate.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

-

Resazurin Assay Protocol: [7][8][9]

-

Add Resazurin solution to each well (10% of the initial volume).

-

Incubate for at least 1 hour at 37°C.

-

Measure fluorescence with excitation at 530-570 nm and emission at 590-620 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.

-

-

MTT Assay Protocol: [9]

-

Add MTT solution to a final concentration of 0.5 mg/mL.

-

Incubate for 1-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read absorbance at 570 nm.

-

Metabolomics Analysis[6][12]

This technique identifies and quantifies changes in cellular metabolites following this compound treatment.

-

Sample Preparation:

-

Treat A549 cells with 10 µM this compound or DMSO for 48 hours.

-

-

Analysis:

-

Perform untargeted metabolomics analysis on cell lysates.

-

Acquire data using Masshunter software.

-

Integrate peaks using Progenesis software.

-

Identify compounds using XCMS and Metaboanalyst 4.0 software.

-

Normalize peak areas using internal standards for relative quantification.

-

In Vivo Xenograft Studies[3][6][13]

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Use 4-week-old male Nu/J nude mice.

-

-

Tumor Implantation:

-

Subcutaneously inject A549 cells to establish tumors.

-

-

Treatment Protocol:

-

Once tumors reach a specified volume, administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.

-

Treat mice three times a week.

-

-

Monitoring:

-

Measure tumor volume regularly using the formula: V = (Length x Width²)/2.

-

Monitor animal body weight and food intake.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of glucose uptake. This primary action triggers a cascade of downstream events that disrupt cellular metabolism and signaling, ultimately leading to cell death.

Proposed Mechanism of this compound-GLUT Interaction

Molecular docking studies suggest that this compound directly binds to the outward-open conformation of Class I GLUTs, physically obstructing the channel for glucose transport.[1][10] The correlation between the docking glidescores and the experimentally determined IC50 values supports this direct binding hypothesis.[5]

Caption: Proposed binding mechanism of this compound to Class I GLUTs.

Downstream Metabolic Consequences of GLUT Inhibition

By blocking glucose uptake, this compound initiates a profound disruption of central carbon metabolism.[5][6] This includes the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production.[5] Furthermore, pathways responsible for the synthesis of essential building blocks, such as the purine-pyrimidine synthesis pathway, are also negatively impacted.[5]

Caption: Metabolic pathways affected by this compound-mediated GLUT inhibition.

Cellular Fate Following this compound Treatment

The metabolic crisis induced by this compound triggers a series of cellular stress responses. A notable consequence is the arrest of the cell cycle at the G1/S phase transition, halting cell proliferation.[4][5] Additionally, this compound treatment leads to an increase in reactive oxygen species (ROS), inducing oxidative stress.[4][5] The culmination of these effects is necrotic cell death.[5]

Caption: Cellular consequences of this compound-induced metabolic stress.

Experimental Workflow Overview

The characterization of this compound involves a logical progression from in vitro mechanistic studies to in vivo efficacy evaluation. This workflow ensures a comprehensive understanding of the compound's activity at multiple biological levels.

Caption: Overall experimental workflow for this compound characterization.

Conclusion

This compound is a promising pan-class I GLUT inhibitor with potent anti-cancer activity demonstrated across a range of preclinical models. Its ability to simultaneously target multiple GLUT isoforms presents a potential advantage over single-isoform inhibitors, possibly circumventing compensatory mechanisms that can lead to therapeutic resistance. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other GLUT-targeting agents for the treatment of cancer.

References

- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. labbox.es [labbox.es]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

DRB18: A Pan-Class I Glucose Transporter Inhibitor and its Impact on Glucose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of DRB18, a synthetic small molecule identified as a potent pan-class I glucose transporter (GLUT) inhibitor. The document details its mechanism of action, its effects on glucose metabolism, and summarizes key experimental findings and protocols for its evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development, particularly in the fields of oncology and metabolic diseases.

Introduction

Cancer cells exhibit a heightened dependence on glucose for their proliferation and survival, a phenomenon known as the Warburg effect. This metabolic reprogramming involves the overexpression of glucose transporters (GLUTs), particularly the class I isoforms (GLUT1-4), to facilitate increased glucose uptake. Consequently, targeting these transporters presents a promising therapeutic strategy for cancer treatment. This compound is a second-generation small molecule inhibitor designed to target pan-class I GLUTs, thereby disrupting glucose-based metabolism in cancer cells.[1][2]

Mechanism of Action

This compound functions as a potent pan-class I GLUT inhibitor, effectively reducing glucose uptake mediated by GLUT1, GLUT2, GLUT3, and GLUT4.[3][4] By binding to the outward-open conformation of these transporters, this compound competitively inhibits the transport of glucose across the cell membrane.[3][4] This blockade of glucose entry into the cell has several downstream consequences on cellular metabolism and survival.

The inhibition of glucose uptake leads to a reduction in the intracellular pool of glucose, which in turn hampers key metabolic pathways that are reliant on glucose as a primary substrate.[4] This includes a decrease in the abundance of metabolites in both glycolysis and the tricarboxylic acid (TCA) cycle.[4] The disruption of these energy-producing pathways ultimately leads to a dose-dependent decrease in ATP levels.[4]

Furthermore, the metabolic stress induced by this compound treatment results in an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in the NADPH pool and the GSH/GSSG ratio.[4][5] This cellular stress contributes to cell cycle arrest at the G1/S phase and ultimately culminates in necrotic cell death.[3][5]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, a pan-class I GLUT inhibitor.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on glucose transport and cancer cell viability have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Glucose Uptake by this compound

| Cell Line | Transporter Expressed | IC50 |

| HEK293 | GLUT1 | ~900 nM |

| HEK293 | GLUT2 | ~9 µM |

| HEK293 | GLUT3 | Not specified |

| HEK293 | GLUT4 | Not specified |

Data sourced from MedchemExpress.[5]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Viability) |

| A549 | Lung Cancer | Not specified |

| H1299 | Lung Cancer | Not specified |

| HeLa | Cervical Cancer | Not specified |

| Ace-1 | Canine Prostate Cancer | 20-30 µM |

Data sourced from various publications.[6]

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Model | Treatment | Outcome |

| A549 Xenograft | 10 mg/kg this compound (IP, thrice weekly for 5 weeks) | 44% reduction in tumor volume |

| A549 Xenograft | 10 mg/kg this compound (IP, thrice weekly for 5 weeks) | 43% reduction in tumor weight |

Data sourced from MedchemExpress.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Glucose Uptake Assay

This assay measures the inhibitory effect of this compound on glucose transport into cells.

-

Cell Lines: HEK293 cells individually expressing GLUT1, GLUT2, GLUT3, or GLUT4, and various cancer cell lines (e.g., A549, H1299, HeLa).[4][6]

-

Reagents:

-

2-deoxy-D-[³H]glucose (radioactive glucose analog)

-

Krebs-Ringer-Phosphate (KRP) buffer

-

This compound dissolved in DMSO

-

Polyethyleneimine (for coating plates for HEK293 cells)[7]

-

-

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.[7]

-

Wash the cells with KRP buffer.

-

Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).[5]

-

Initiate glucose uptake by adding a mixture of 2-deoxy-D-[³H]glucose and unlabeled glucose.

-

After a short incubation period (e.g., 4 minutes), terminate the uptake by washing the cells with ice-cold KRP buffer.[7]

-

Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.

-

Calculate the percentage of glucose uptake inhibition relative to a vehicle-treated control.

-

Cell Viability and Proliferation Assays

These assays determine the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[6]

-

Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the number of viable cells.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice bearing subcutaneous tumors from human cancer cell lines (e.g., A549).[3][4]

-

Treatment Protocol:

-

Inject cancer cells subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injection.[3][4]

-

Administer the treatment on a specified schedule (e.g., three times a week for five weeks).[3][4]

-

-

Efficacy Assessment:

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, metabolomics).

-

Metabolomics Analysis

This technique provides a comprehensive profile of the metabolic changes induced by this compound.

-

Procedure:

-

Treat cancer cells (e.g., A549) with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 48 hours).[4]

-

Extract metabolites from the cells.

-

Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Identify and quantify the changes in the abundance of various metabolites in key pathways like glycolysis, the TCA cycle, and pentose phosphate pathway.[4]

-

Experimental Workflow for this compound Evaluation

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising novel therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to inhibit pan-class I glucose transporters leads to a cascade of events, including the disruption of central carbon metabolism, induction of oxidative stress, and ultimately, cancer cell death. The preclinical data summarized in this guide highlight the potential of this compound as a standalone or combination therapy for various cancers. Further research and clinical development are warranted to fully elucidate its therapeutic utility in a clinical setting.

References

- 1. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]

- 2. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]

- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]

DRB18: A Pan-Class I GLUT Inhibitor and Its Role in Tumor Cell Death

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DRB18 is a synthetic small molecule that functions as a potent pan-class I glucose transporter (GLUT) inhibitor, targeting GLUT1, GLUT2, GLUT3, and GLUT4. By competitively binding to the outward-open conformation of these transporters, this compound effectively blocks glucose uptake in cancer cells. This disruption of glucose metabolism leads to a cascade of cellular events, including G1/S phase cell cycle arrest, increased oxidative stress, and ultimately, a form of programmed cell death. While the primary mechanism of cell death induced by this compound as a monotherapy appears to be necrosis, emerging evidence suggests a role for apoptosis, particularly in synergistic combination with other chemotherapeutic agents. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a focus on its role in inducing tumor cell death, and offers detailed experimental protocols and data presented for scientific and drug development applications.

Introduction

Cancer cells exhibit a well-documented metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift necessitates an increased uptake of glucose, which is facilitated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface. The class I GLUTs (GLUT1-4) are key players in this process, making them attractive targets for anticancer therapies.[1][2] this compound has been identified as a potent pan-inhibitor of these class I GLUTs, demonstrating significant anti-proliferative and tumor growth inhibitory effects in preclinical models.[1] This guide delves into the core mechanisms of this compound's action, with a specific focus on its ability to induce cell death in tumors.

Mechanism of Action: Inhibition of Glucose Transport

This compound exerts its primary anti-tumor effect by competitively inhibiting the class I glucose transporters. Docking studies suggest that this compound likely binds to the outward-open conformation of GLUT1, GLUT2, GLUT3, and GLUT4, thereby preventing the transport of glucose into the cancer cell.[1][2] This targeted inhibition of glucose uptake is the initiating event that triggers a cascade of downstream cellular responses.

Signaling Pathway of this compound-Mediated GLUT Inhibition

The following diagram illustrates the initial interaction of this compound with the class I GLUTs, leading to the inhibition of glucose uptake.

References

- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Signaling Consequences of DRB18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRB18 is a synthetic, small-molecule inhibitor targeting class I glucose transporters (GLUTs), specifically GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3][4] As a potent, pan-class I GLUT inhibitor, this compound represents a significant tool for investigating the metabolic vulnerabilities of cancer cells and holds potential as a therapeutic agent.[1][3] This document provides a comprehensive overview of the downstream signaling pathways and cellular processes affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The primary mechanism of this compound involves binding to the outward-open conformation of GLUT1-4, thereby blocking glucose import and initiating a cascade of metabolic and cellular stress responses.[1][4] These responses culminate in cell cycle arrest and necrotic cell death in cancer cells.[1][2][4]

Core Mechanism of Action: Pan-Class I GLUT Inhibition

This compound is a rationally designed second-generation inhibitor, developed from the lead compound WZB117, with improved stability due to the replacement of ester bonds with more rigid amine bonds.[1] Its primary molecular targets are the class I glucose transporters—GLUT1, GLUT2, GLUT3, and GLUT4—which are frequently overexpressed in various cancer types to meet their high energy demands.[1][3] By inhibiting these transporters, this compound effectively creates a state of glucose deprivation within the cancer cell.

Quantitative Inhibition Data

The inhibitory potency of this compound against each of the class I GLUTs has been determined using HEK293 cell lines individually expressing each transporter.[4] The half-maximal inhibitory concentrations (IC₅₀) demonstrate a variable but potent inhibition across the class I GLUT family.[2]

| Transporter | Cell Line | IC₅₀ of this compound |

| GLUT1 | HEK293 | ~900 nM |

| GLUT2 | HEK293 | ~9 µM |

| GLUT3 | HEK293 | ~1 µM - 2 µM |

| GLUT4 | HEK293 | ~9 µM |

Data compiled from multiple sources indicating approximate values.[2]

Downstream Metabolic Pathways Affected

The inhibition of glucose uptake by this compound triggers significant alterations in central carbon metabolism. Metabolomic analyses of cancer cell lines, such as A549 lung cancer cells, treated with this compound have elucidated widespread changes in key metabolic pathways.[1][4]

Glycolysis and TCA Cycle

As a direct consequence of blocked glucose entry, the metabolic flux through glycolysis and the subsequent tricarboxylic acid (TCA) cycle is significantly diminished.[1] This leads to a reduction in the abundance of key metabolites within these pathways, crippling the cell's primary energy and biomass production routes.[1]

Pentose Phosphate Pathway and Redox Homeostasis

This compound treatment leads to a decrease in NADPH levels.[1] NADPH is a critical reducing equivalent, primarily generated through the pentose phosphate pathway (PPP), which is fueled by glucose. The reduction in NADPH availability impairs the cell's ability to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). This is evidenced by a decrease in the GSH/GSSG ratio, a key indicator of a shift towards a pro-oxidative state and increased oxidative stress.[1]

Nucleotide Synthesis

Metabolomic data reveals that this compound treatment also reduces the abundance of metabolites involved in the purine-pyrimidine synthesis pathway.[1] This indicates that the inhibition of glucose metabolism extends to the production of precursors for DNA and RNA synthesis, thereby hindering cellular proliferation.

References

- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]

- 4. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of DRB18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRB18 is a synthetic small molecule emerging as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and its mechanism of action. By inhibiting a key cellular process, this compound triggers a cascade of events leading to cancer cell death. This document details the experimental evidence, quantitative data, and methodologies used to elucidate the function of this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival. One of the key hallmarks of this altered metabolism is an increased reliance on glucose, a phenomenon known as the Warburg effect. This dependency is facilitated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface. Consequently, targeting these transporters presents a promising therapeutic strategy. This compound has been identified as a novel and potent inhibitor of a specific class of these transporters, demonstrating significant anti-neoplastic activity in preclinical studies.[1] This guide will delve into the molecular targets of this compound and the cellular consequences of their inhibition.

Primary Cellular Targets: Class I Glucose Transporters (GLUTs)

The primary cellular targets of this compound are the class I glucose transporters, which include GLUT1, GLUT2, GLUT3, and GLUT4.[2] These transporters are integral membrane proteins responsible for the facilitated diffusion of glucose across the cell membrane. In many cancer types, the expression of these transporters, particularly GLUT1 and GLUT3, is significantly upregulated to meet the high energy demands of tumor cells.

This compound acts as a pan-inhibitor of class I GLUTs, meaning it can block the function of all four members of this subclass.[2] Docking studies have suggested that this compound likely binds to the outward-open conformation of GLUT1-4, thereby physically obstructing the passage of glucose into the cell.[3] This direct inhibition of glucose uptake is the foundational event in the mechanism of action of this compound.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory effects of this compound on glucose uptake and cancer cell viability have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

Table 1: Inhibition of Glucose Uptake by this compound

| Cell Line | GLUT Isoform Expressed | IC50 (µM) | Reference |

| HEK293 | GLUT1 | ~0.9 | [2] |

| HEK293 | GLUT2 | ~9.0 | [2] |

| HEK293 | GLUT3 | ~1.5 | [2] |

| HEK293 | GLUT4 | ~2.5 | [2] |

Table 2: Inhibition of Cancer Cell Viability by this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Non-Small Cell Lung Cancer | HOP92 | High nM range | [1] |

| Triple-Negative Breast Cancer | MDA-MB-231 | High nM range | [1] |

| Prostate Cancer | Ace-1 | 20-30 | [3] |

Note: The NCI-60 screen revealed that this compound is 5 to 10 times more potent than its predecessor, WZB117, in over 90% of the 60 cancer cell lines tested, with IC50 values often in the high nanomolar range.[1]

Signaling Pathways and Cellular Consequences

The inhibition of glucose transport by this compound initiates a cascade of downstream cellular events, ultimately leading to cell death.

Metabolic Reprogramming

By blocking glucose entry, this compound effectively starves cancer cells of their primary fuel source. This leads to a profound alteration in cellular metabolism. A key consequence is the disruption of the pentose phosphate pathway (PPP).[4][5] The PPP is a crucial metabolic pathway that branches off from glycolysis and is responsible for producing NADPH (essential for managing oxidative stress) and precursors for nucleotide biosynthesis (purines and pyrimidines).[6] Inhibition of glycolysis by this compound limits the availability of glucose-6-phosphate, the substrate for the PPP, thereby impairing these vital cellular functions.

Caption: Signaling pathway of this compound action.

Cell Cycle Arrest and Increased Oxidative Stress

The impairment of purine and pyrimidine synthesis due to the inhibition of the PPP directly impacts DNA synthesis and repair. This leads to an arrest of the cell cycle at the G1/S transition phase, preventing cancer cells from replicating.

Furthermore, the reduction in NADPH production via the PPP compromises the cell's ability to counteract oxidative stress. This results in an accumulation of reactive oxygen species (ROS), leading to cellular damage and contributing to cell death.

Necrotic Cell Death

The culmination of metabolic collapse, cell cycle arrest, and overwhelming oxidative stress induced by this compound leads to necrotic cell death. This form of cell death is characterized by cell swelling and lysis, releasing intracellular contents into the surrounding environment.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the rate of glucose uptake by cells. 2-Deoxyglucose (2-DG), a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Starvation: The following day, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

-

2-DG Incubation: Add a solution containing 2-deoxy-D-[³H]glucose (a radioactive tracer) to each well and incubate for a short period (e.g., 5-10 minutes).

-

Uptake Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells.

Cell Viability Assay (Resazurin-Based)

This assay assesses cell viability by measuring the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The fluorescence signal is directly proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells.

-

Cell Treatment: Treat cells with this compound or vehicle for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General experimental workflow for this compound investigation.

Conclusion

This compound represents a promising therapeutic candidate that targets the metabolic vulnerability of cancer cells. Its primary mechanism of action is the pan-inhibition of class I glucose transporters, leading to a cascade of downstream effects including metabolic collapse, cell cycle arrest, increased oxidative stress, and ultimately necrotic cell death. The in-depth understanding of its cellular targets and the pathways it affects, as detailed in this guide, provides a solid foundation for its further development as an anti-cancer therapeutic. The experimental protocols outlined herein offer a standardized approach for researchers to further investigate the potential of this compound and similar GLUT inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

DRB18's Impact on the Warburg Effect in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. A key driver of this phenomenon is the overexpression of glucose transporters (GLUTs), particularly class I GLUTs (GLUT1-4). DRB18, a novel small-molecule inhibitor, has emerged as a potent pan-inhibitor of class I GLUTs, presenting a promising therapeutic strategy to counteract the Warburg effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cancer cell metabolism, and the experimental methodologies used to elucidate its effects.

Introduction: The Warburg Effect in Cancer

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1][2][3] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis. This seemingly inefficient process provides a rapid source of ATP and, crucially, diverts glucose intermediates into biosynthetic pathways essential for building new cellular components required for rapid proliferation, such as nucleotides, lipids, and amino acids.[1][4] This metabolic shift is largely driven by the upregulation of glucose transporters on the cancer cell surface, which facilitates increased glucose uptake.[3][5]

This compound: A Pan-Class I GLUT Inhibitor

This compound is a second-generation small molecule designed as a more stable and potent successor to the first-generation GLUT1 inhibitor, WZB117.[5] It acts as a pan-inhibitor, targeting all four class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[6][7] This broad-spectrum inhibition is significant, as cancer cells often co-express multiple GLUT isoforms, and targeting a single transporter may lead to compensatory upregulation of others.[8]

Mechanism of Action

This compound directly binds to the outward-open conformation of class I GLUTs, physically obstructing the channel and preventing glucose transport into the cell.[7][9] By inhibiting glucose uptake, this compound effectively cuts off the primary fuel source for cancer cells exhibiting the Warburg phenotype, leading to a cascade of downstream effects.

Impact of this compound on Cancer Cell Metabolism and Proliferation

The inhibition of glucose uptake by this compound triggers a series of metabolic and cellular consequences that ultimately suppress tumor growth.

Metabolic Reprogramming

Metabolomics studies have revealed that this compound treatment significantly alters the metabolic landscape of cancer cells. By blocking the initial step of glycolysis, this compound leads to a reduction in the abundance of metabolites in both the glycolytic pathway and the downstream tricarboxylic acid (TCA) cycle.[6][7] This disruption of central carbon metabolism hampers the cell's ability to generate ATP and essential biosynthetic precursors.

Increased Oxidative Stress and Cell Cycle Arrest

This compound treatment has been shown to induce oxidative stress in cancer cells.[6][7] This is likely due to a decrease in the production of NADPH, a key reducing equivalent generated through the pentose phosphate pathway, which branches from glycolysis. The resulting increase in reactive oxygen species (ROS) can damage cellular components and trigger cell death pathways.[7] Furthermore, this compound has been observed to cause cell cycle arrest at the G1/S phase transition, preventing cancer cell proliferation.[6][10]

Induction of Necrotic Cell Death

The culmination of metabolic collapse and oxidative stress induced by this compound leads to cancer cell death, primarily through necrosis.[6][7]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Class I GLUTs

| Glucose Transporter | IC50 (µM) |

| GLUT1 | ~0.9 |

| GLUT2 | ~9.0 |

| GLUT3 | Not explicitly stated, but inhibited |

| GLUT4 | Not explicitly stated, but inhibited |

Data extracted from studies on HEK293 cells expressing individual GLUT isoforms.[6][9]

Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage and Administration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

| This compound | 10 mg/kg, IP, thrice weekly | 44 | 43 |

Data from a study using A549 non-small cell lung cancer cells in nude mice.[6][10]

Table 3: Effect of this compound on Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | < 10 |

| H1299 | Non-Small Cell Lung Cancer | < 10 |

| HeLa | Cervical Cancer | < 10 |

| Panc1 | Pancreatic Cancer | < 10 |

| HOP92 | Non-Small Cell Lung Cancer | High nM range |

| MDA-MB-231 | Triple-Negative Breast Cancer | High nM range |

Data compiled from NCI-60 cell line screening and other in vitro studies.[5][9]

Signaling Pathways and Experimental Workflows

This compound Signaling and Metabolic Impact

The following diagram illustrates the mechanism of action of this compound and its downstream consequences on cancer cell metabolism.

Caption: Mechanism of this compound action and its metabolic consequences.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical experimental workflow for evaluating the anticancer effects of this compound.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Glucose Uptake Assay

This protocol is used to measure the inhibitory activity of this compound on glucose transport.[6]

-

Cell Culture: Culture cancer cell lines (e.g., A549, H1299, HeLa) or HEK293 cells individually expressing GLUT1-4 in appropriate media.

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 40 minutes to starve them of glucose.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.

-

Glucose Uptake: Add [³H]-2-deoxy-D-glucose (a radiolabeled glucose analog) and incubate for a defined period (e.g., 5 minutes).

-

Washing: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of glucose uptake inhibition relative to a vehicle-treated control.

Cell Viability Assay (MTT/Resazurin)

This assay determines the effect of this compound on cancer cell proliferation and viability.[6]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

For Resazurin assay: Add resazurin solution and incubate for 1-4 hours.

-

-

Absorbance/Fluorescence Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Metabolomics Analysis

This protocol identifies changes in cellular metabolites following this compound treatment.[6][7]

-

Cell Culture and Treatment: Culture A549 cells and treat with this compound (e.g., 10 µM) or vehicle for 48 hours.

-

Metabolite Extraction: Quickly wash the cells with an appropriate buffer and then quench metabolism using a cold solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify metabolites.

-

Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to determine significant changes in metabolite levels between this compound-treated and control groups.

In Vivo Tumor Xenograft Study

This protocol assesses the in vivo antitumor efficacy of this compound.[6]

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 10 mg/kg, three times a week).

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Immunohistochemistry (Optional): Analyze tumor tissue for markers of proliferation (e.g., Ki67) and GLUT expression.

Conclusion

This compound represents a significant advancement in the development of anticancer therapeutics that target the Warburg effect. Its ability to inhibit all four class I glucose transporters provides a robust strategy for cutting off the fuel supply to cancer cells, leading to metabolic crisis, cell cycle arrest, and ultimately, cell death. The preclinical data strongly support the potential of this compound as a standalone therapy or in combination with other anticancer agents. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other GLUT inhibitors.

References

- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 3. The Warburg effect: essential part of metabolic reprogramming and central contributor to cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Cancer Metabolism - Revisiting the Warburg Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Anticancer Activity of DRB18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary research on DRB18, a novel small-molecule inhibitor of glucose transporters with demonstrated anticancer properties. The following sections detail its mechanism of action, summarize key quantitative data, outline experimental methodologies, and visualize the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a potent pan-class I glucose transporter (GLUT) inhibitor, targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their metabolic needs, a phenomenon known as the Warburg effect.[4] By inhibiting these key transporters, this compound effectively curtails the glucose supply to cancer cells, thereby disrupting their energy metabolism and biosynthetic processes.[1][5] Docking studies suggest that this compound likely binds to the outward-open conformation of GLUT1-4.[1][2] This multi-GLUT targeting approach is considered a more effective strategy than inhibiting a single GLUT, as cancer cells can often compensate for the loss of one transporter by upregulating others.[1][4]

The inhibition of glucose uptake by this compound leads to a cascade of downstream cellular events, including G1/S phase cell cycle arrest, increased oxidative stress, and ultimately, necrotic cell death.[1][2][3] Furthermore, in combination with chemotherapeutic agents like paclitaxel, this compound has been shown to induce apoptosis, suggesting a multi-faceted anticancer mechanism.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's anticancer activity.

Table 1: In Vitro Inhibition of Glucose Uptake

| Cell Line | Target | IC50 Value | Assay |

| HEK293 | GLUT1-4 (individually expressed) | ~900 nM to ~9 µM | Glucose Uptake Assay |

| A549 (NSCLC) | Endogenous GLUTs | 1.9 µM | Glucose Uptake Assay |

| H1299 (NSCLC) | Endogenous GLUTs | ~3.6 µM | Glucose Uptake Assay |

| HeLa (Cervical Cancer) | Endogenous GLUTs | ~2.5 µM | Glucose Uptake Assay |

Data sourced from multiple studies.[2][6]

Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model

| Treatment | Dosage | Administration | Outcome |

| This compound | 10 mg/kg | Intraperitoneal (IP), thrice weekly | 44% reduction in tumor volume, 43% reduction in tumor weight |

| This compound + Paclitaxel | Not specified | Not specified | Synergistic reduction in tumor volume and weight |

Data sourced from multiple studies.[1][3][6]

Experimental Protocols

This section outlines the methodologies for key experiments conducted to evaluate the anticancer activity of this compound.

Glucose Uptake Assay

-

Objective: To measure the inhibitory effect of this compound on glucose transport into cells.

-

Methodology:

-

Cells (e.g., HEK293 expressing specific GLUTs or cancer cell lines) are seeded in appropriate culture plates and grown to a suitable confluency.

-

The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 30 minutes).

-

A radiolabeled glucose analog, such as [³H]-2-deoxy-glucose, is added to the culture medium.

-

After an incubation period, the uptake of the radiolabeled glucose is stopped, and the cells are washed to remove any extracellular label.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 values are calculated by plotting the percentage of glucose uptake inhibition against the concentration of this compound.[1][2]

-

Cell Viability/Proliferation Assays (MTT/Resazurin)

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

-

For the resazurin assay, a resazurin solution is added. Viable cells reduce resazurin to the fluorescent resorufin.

-

The formazan crystals (in the MTT assay) are solubilized, and the absorbance is read on a microplate reader. The fluorescence (in the resazurin assay) is also measured using a plate reader.

-

The results are expressed as a percentage of viable cells compared to the vehicle-treated control.[1]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549) to establish tumors.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (IP) injections of this compound (e.g., 10 mg/kg) on a specified schedule (e.g., thrice a week). The control group receives vehicle injections.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1][6]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins.

-

Methodology:

-

Cells or tumor tissues are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., GLUT1-4, Caspase-3, Caspase-9).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][6]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to this compound's anticancer activity.

Caption: Mechanism of action of this compound leading to cancer cell death.

Caption: Synergistic apoptotic pathway of this compound and Paclitaxel.

Caption: Workflow for in vivo xenograft studies of this compound.

References

- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DRB18 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), encompassing GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their metabolic and proliferative needs, often overexpressing GLUTs.[4] By targeting these transporters, this compound effectively curtails the primary energy source of cancer cells, leading to metabolic distress and cell death, making it a promising agent for cancer research and therapeutic development.[2][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound functions as a pan-class I GLUT inhibitor, likely by binding to the outward-open conformation of GLUT1-4.[2][3] This inhibition of glucose transport triggers a cascade of downstream cellular events:

-

Metabolic Reprogramming: Inhibition of glucose uptake by this compound leads to a significant alteration in energy-related metabolic pathways, including glycolysis and the TCA cycle.[5] This results in a reduction of intracellular ATP levels.[2]

-

Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest at the G1/S phase transition.[1][2]

-

Oxidative Stress: this compound has been shown to increase the levels of reactive oxygen species (ROS) within cells.[1][2]

-

Cell Death: The culmination of these effects is a reduction in cancer cell proliferation and the induction of necrotic cell death.[1][2]

Data Presentation

The following tables summarize the quantitative data reported for this compound in various cell lines.

Table 1: IC50 Values for Glucose Uptake Inhibition

| Cell Line | GLUTs Expressed | This compound IC50 | Incubation Time |

| HEK293 | GLUT1 | ~900 nM - 9 µM | 30 minutes |

| HEK293 | GLUT2 | ~900 nM - 9 µM | 30 minutes |

| HEK293 | GLUT3 | ~900 nM - 9 µM | 30 minutes |

| HEK293 | GLUT4 | ~900 nM - 9 µM | 30 minutes |

| A549 | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |

| H1299 | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |

| HeLa | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Concentration(s) | Incubation Time | Observed Effect |

| A549 | Cell Cycle Analysis | 5 and 10 µM | 72 hours | G1/S phase arrest[1][2] |

| A549 | ROS Measurement | 5 and 10 µM | 72 hours | Increased ROS levels[1][2] |

| A549 | Western Blot | 5 and 10 µM | 72 hours | Reduced expression of glycosylated GLUT1-4[1] |

| NCI-H1299 | Cell Viability (MTT) | Not Specified | 48 hours | Antiproliferative activity[1] |

| Canine PCa | Cell Viability | Not Specified | Not Specified | Dose-dependent reduction in cell viability |

| NCI60 Panel | Cell Viability (MTT) | < 10 µM | Not Specified | IC50 values lower than 10 µM in numerous cell lines[7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability/Proliferation Assay (Resazurin-based)

This protocol is adapted from methodologies used in studies with this compound.[8]

Materials:

-

Cells of interest (e.g., A549, Panc1)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Resazurin sodium salt solution

-

Plate reader with fluorescence capabilities

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final DMSO concentration of 0.1% should be used as a vehicle control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[8]

-

Following incubation, add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of each well using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Glucose Uptake Assay

This protocol is based on the methodology described for assessing this compound's inhibitory activity on glucose transport.[2][9]

Materials:

-

Cancer cell lines (e.g., A549, H1299, HeLa)

-

24-well plates

-

Krebs-Ringer-Phosphate (KRP) buffer

-

This compound

-

2-deoxy-D-[3H]-glucose

-

Regular D-glucose

-

Scintillation counter

Procedure:

-

Seed 50,000 cells into each well of a 24-well plate and incubate overnight.[9]

-

Wash the cells twice with KRP buffer.

-

Add 225 µL of glucose-free KRP buffer to each well.

-

Add the desired concentrations of this compound or a vehicle control to the cells and incubate for 30 minutes.[9]

-

To initiate glucose uptake, add a mixture of 12.5 µL of 37 MBq/L 2-deoxy-D-[3H]-glucose and 25 µL of 1 mmol/L regular glucose to each well.[9]

-

After 4 minutes, wash the cells to stop the uptake.[9]

-

Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.[9]

Western Blot Analysis

This is a general protocol for assessing protein expression changes, as was done to measure GLUT expression after this compound treatment.[1][10]

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-Caspase-3, anti-Caspase-9)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating cells with this compound for the desired time (e.g., 72 hours), wash them with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[11][12][13]

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired duration.

-

Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Mandatory Visualizations

Caption: Signaling pathway of this compound's mechanism of action.

Caption: General experimental workflow for studying this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]

- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 404 | BioChemPartner [m.biochempartner.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]

- 10. bio-rad.com [bio-rad.com]

- 11. biotech.illinois.edu [biotech.illinois.edu]

- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

DRB18 Protocol for In Vitro Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high metabolic demands.[1] By targeting GLUT1, GLUT2, GLUT3, and GLUT4, this compound effectively disrupts glucose uptake and downstream metabolic pathways crucial for cancer cell proliferation and survival.[1] These application notes provide a comprehensive overview of the in vitro applications of this compound, including its mechanism of action, protocols for key experiments, and expected outcomes in various cancer cell lines.

Mechanism of Action

This compound functions as a pan-class I GLUT inhibitor, binding to the outward-open conformation of these transporters and blocking the entry of glucose into the cell.[2][1] This targeted inhibition of glucose transport leads to a cascade of downstream effects, ultimately culminating in cancer cell death. The primary mechanisms include:

-

Inhibition of Glucose Metabolism: By cutting off the primary fuel source, this compound significantly reduces the abundance of metabolites in critical energy-producing pathways such as glycolysis and the TCA cycle.[2]

-

Induction of Oxidative Stress: The disruption of glucose metabolism leads to a decrease in NADPH, a key molecule for maintaining redox homeostasis. This results in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[2][3]

-

Cell Cycle Arrest: this compound treatment has been shown to cause cell cycle arrest at the G1/S phase transition in cancer cells.[2][1][3]

-

Induction of Apoptosis: The combination of metabolic stress and oxidative damage can trigger programmed cell death, or apoptosis. In combination with other chemotherapeutic agents like paclitaxel, this compound has been shown to elevate the expression of apoptosis-inducing proteins Caspase 3 and Caspase 9.[4]

-

Necrotic Cell Death: In addition to apoptosis, this compound can also induce necrotic cell death in cancer cells.[2][1]

Data Presentation

Table 1: IC50 Values of this compound for Glucose Uptake Inhibition

| Cell Line | Transporter Expressed | IC50 (µM) |

| HEK293 | GLUT1 | ~0.9 |

| HEK293 | GLUT2 | ~9 |

| HEK293 | GLUT3 | Not specified |

| HEK293 | GLUT4 | Not specified |

| A549 (NSCLC) | GLUT1-4 | 1.9 |

| H1299 (NSCLC) | GLUT1-4 | 3.6 |

| HeLa (Cervical Cancer) | GLUT1-4 | Not specified, dose-dependent inhibition observed |

| Panc1 (Pancreatic Cancer) | GLUT1-4 | Not specified, dose-dependent inhibition observed |

| Hop92 | GLUT1-4 | Not specified, dose-dependent inhibition observed |

| INS1 | GLUT1-4 | Not specified, dose-dependent inhibition observed |

Data compiled from multiple sources.[2][3][4]

Table 2: Effect of this compound on Cancer Cell Viability (NCI-60 Panel)

| Cancer Type | Number of Cell Lines with IC50 < 10 µM (this compound) | Number of Cell Lines with IC50 < 10 µM (WZB117 - Precursor) |

| Melanoma | 9/9 | 2/9 |

| NSCLC | Significantly Improved | Mildly Improved |

| Breast Cancer | Significantly Improved | Mildly Improved |

| Ovarian Cancer | Significantly Improved | Mildly Improved |

| Leukemia | Strong Inhibition | Not Specified |

| CNS Cancer | Strong Inhibition | Not Specified |

| Renal Cancer | Strong Inhibition | Not Specified |

| Prostate Cancer | Strong Inhibition | Not Specified |

This compound shows significantly improved potency against a broader range of cancer cell lines compared to its precursor, WZB117.[2][5]

Mandatory Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (Resazurin or MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Resazurin or MTT reagent

-

Plate reader

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0-10 µM.[3] A DMSO control (0.1%) should be included.[4]

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

After the incubation period, add the resazurin or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Glucose Uptake Assay (Using 2-deoxy-D-[3H] glucose)

Objective: To measure the inhibitory effect of this compound on glucose transport in cancer cells.

Materials:

-

Cancer cell lines or HEK293 cells expressing specific GLUTs

-

24-well plates

-

Polyethyleneimine (for HEK293 cells)

-

Krebs-Ringer-Phosphate (KRP) buffer

-

This compound stock solution

-

2-deoxy-D-[3H] glucose

-

Regular glucose (1 mmol/L)

-

Cell lysis buffer

-

Scintillation counter

Protocol:

-